

# Phase 1 Clinical Trial Design for IK-175: Application Notes and Protocols

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## Compound of Interest

Compound Name: Antitumor agent-175

Cat. No.: B15601157

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These application notes provide a comprehensive overview of the Phase 1 clinical trial design for IK-175, a novel, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). The accompanying protocols detail key methodologies for assessing the pharmacodynamic effects of IK-175.

## Introduction to IK-175 and the AHR Pathway

IK-175 is a selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in tumor immune evasion.<sup>[1]</sup> In the tumor microenvironment, the AHR can be activated by ligands such as kynurenine, a metabolite of tryptophan.<sup>[2]</sup> This activation leads to the expression of genes that suppress the anti-tumor immune response.<sup>[1]</sup> By inhibiting AHR, IK-175 aims to restore and enhance anti-tumor immunity.<sup>[3]</sup> Preclinical studies have demonstrated that IK-175 can inhibit AHR activity, leading to a decrease in immunosuppressive cytokines like IL-22 and an increase in pro-inflammatory cytokines such as IL-2.<sup>[4][5]</sup> These studies have provided the rationale for the clinical investigation of IK-175 in patients with advanced solid tumors.<sup>[5][6]</sup>

## IK-175 Phase 1 Clinical Trial (NCT04200963) Overview

The first-in-human Phase 1a/1b study of IK-175 (also known as KYN-175) was designed to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity.[7][8] The trial has two main parts: a dose-escalation phase and a dose-expansion phase, with cohorts for IK-175 as a monotherapy and in combination with the anti-PD-1 antibody nivolumab.[9][10]

## Study Design and Objectives

The study is an open-label, multi-center trial enrolling patients with locally advanced or metastatic solid tumors for which standard therapy is no longer effective.[7] The dose-expansion cohorts have a particular focus on patients with urothelial carcinoma.[2]

### Primary Objectives:

- To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D) of IK-175 as a monotherapy and in combination with nivolumab.[8]
- To evaluate the safety and tolerability of IK-175 alone and in combination with nivolumab.[8]

### Secondary Objectives:

- To characterize the pharmacokinetic profile of IK-175.[8]
- To assess the preliminary anti-tumor activity of IK-175 alone and with nivolumab, based on Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[9]
- To evaluate the pharmacodynamic effects of IK-175 on peripheral immune cells and in tumor tissue.[6]

## Patient Population and Treatment Regimens

Eligible patients are adults with histologically confirmed advanced or metastatic solid tumors who have progressed on standard of care therapies.[6] For the urothelial carcinoma expansion cohorts, patients must have progressed on or within 12 weeks of their last dose of a PD-1/L1 inhibitor.[9] An important exploratory objective is the evaluation of AHR nuclear localization by immunohistochemistry (IHC) as a potential predictive biomarker.[2][6]

### Treatment Arms:

- Monotherapy: IK-175 administered orally once daily (PO QD) in 21 or 28-day cycles.[\[7\]](#)[\[10\]](#)
- Combination Therapy: IK-175 PO QD in combination with nivolumab (480 mg) administered intravenously every 4 weeks.[\[9\]](#)[\[10\]](#)

## Data Presentation

**Table 1: IK-175 Phase 1 (NCT04200963) Trial Design**

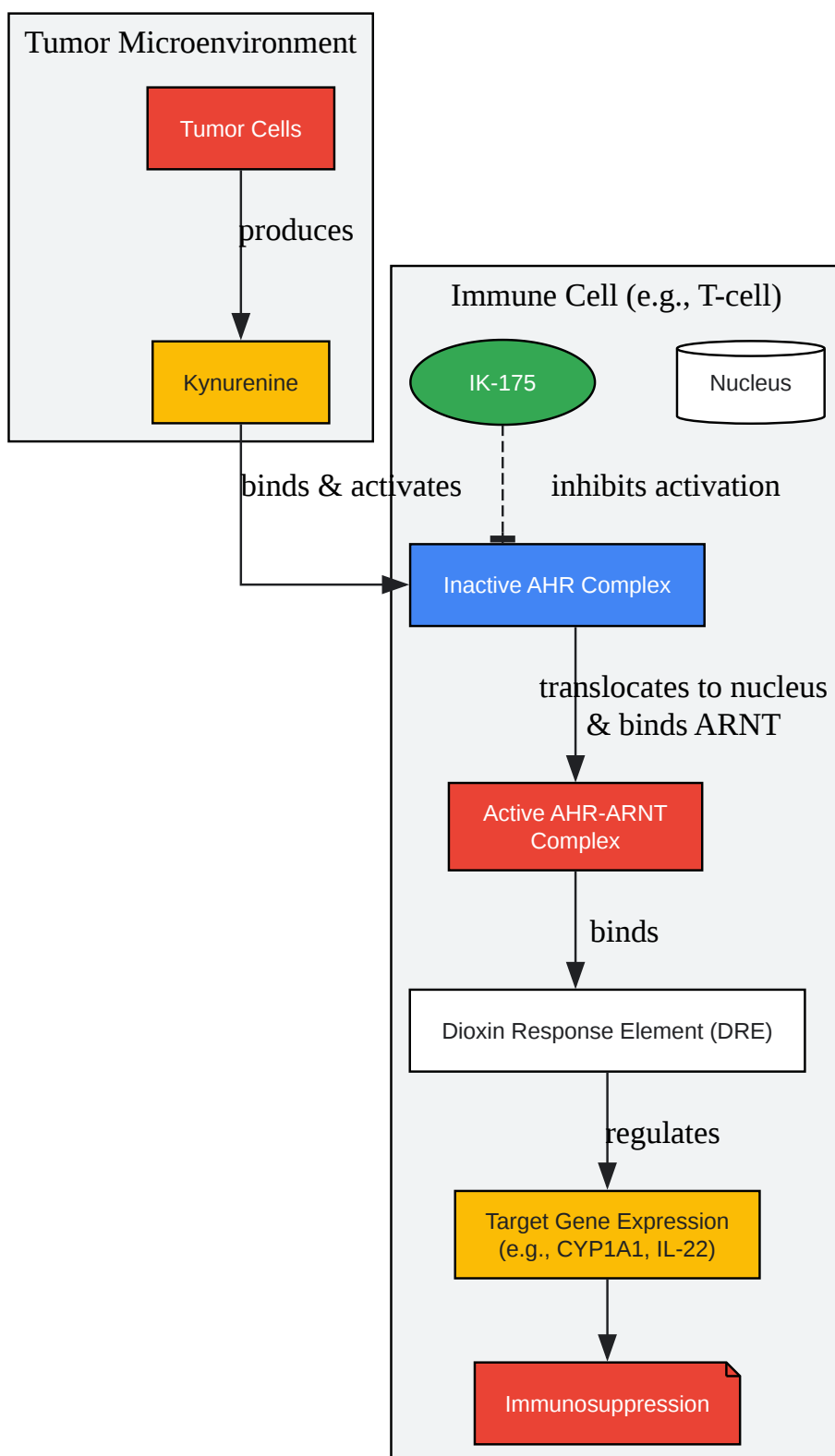
### Summary

Parameter	Details
Trial Identifier	NCT04200963
Phase	Phase 1a/1b
Study Design	Open-label, multi-center, dose-escalation and dose-expansion
Patient Population	Adults with locally advanced or metastatic solid tumors, with expansion cohorts for urothelial carcinoma
Treatment Arms	IK-175 Monotherapy; IK-175 in combination with Nivolumab
Primary Endpoints	MTD/RP2D, Safety, and Tolerability
Secondary Endpoints	Pharmacokinetics, Preliminary Anti-tumor Activity (RECIST 1.1), Pharmacodynamics

**Table 2: IK-175 Dosing and Preliminary Clinical Activity (as of June 24, 2022)**

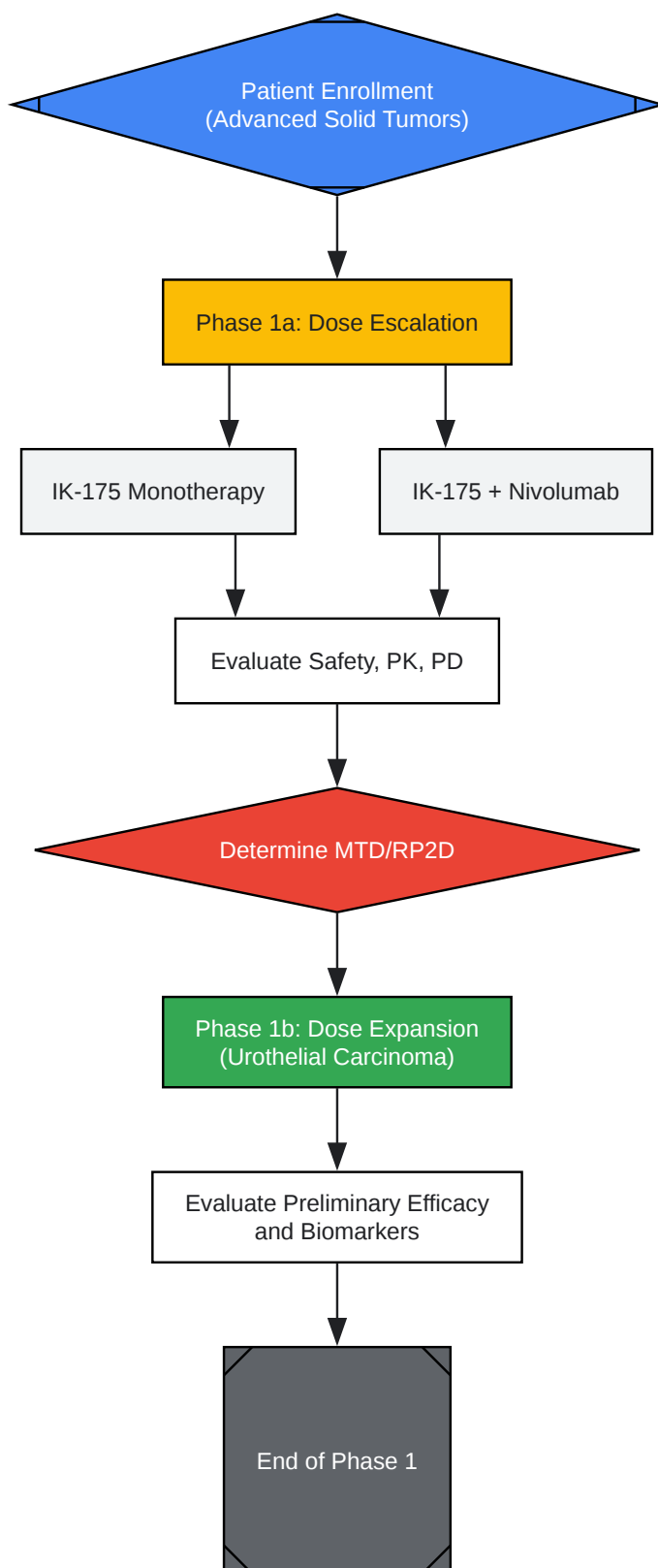
Treatment Arm	Dose Range (PO Daily)	Number of Patients	Key Outcomes
Monotherapy	200 mg to 1600 mg	26	MTD not reached; 1200 mg QD selected for expansion. Prolonged stable disease observed. <a href="#">[9]</a> <a href="#">[10]</a>
Combination	800 mg and 1200 mg	17	MTD not reached; 1200 mg QD selected for expansion. Confirmed partial responses observed in urothelial carcinoma patients. <a href="#">[9]</a> <a href="#">[10]</a>

## Mandatory Visualizations



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Caption: AHR signaling pathway and the mechanism of action of IK-175.



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